N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide
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Overview
Description
N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid hydrazide and an appropriate aldehyde under acidic or basic conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid hydrazide: A precursor in the synthesis of the compound.
Thiophene-2-carboxamide: A related compound with similar structural features.
Thiophene-2-carboxaldehyde: Another thiophene derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C6H7N3OS |
---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C6H7N3OS/c7-9-4-8-6(10)5-2-1-3-11-5/h1-4H,7H2,(H,8,9,10) |
InChI Key |
RNPJYNJZFDLHSV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/C=N/N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC=NN |
Origin of Product |
United States |
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